molecular formula C14H15N3O4S B2505908 methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034545-86-1

methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate

Cat. No. B2505908
CAS RN: 2034545-86-1
M. Wt: 321.35
InChI Key: OPPAZFDTRXRKBC-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate, is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrazole sulfonamide compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with various reagents. For instance, selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles can be achieved from N-allenic sulfonylhydrazones with controlled migrations of the sulfonyl groups by altering the Lewis acids used in the reaction . Another approach for synthesizing pyrazole derivatives is the three-component condensation reaction, which can yield complex structures such as benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones under solvent-free conditions using sulfamic acid as a catalyst . Additionally, the synthesis of dihydropyrano[2,3-c]pyrazoles can be performed using an acidic ionic liquid as a catalyst and solvent, which is both efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV, have been used to determine the structural parameters and vibrational frequencies of similar compounds . These studies provide detailed vibrational assignments and insights into the molecular electrostatic potential, which can predict sites of reactivity towards electrophilic and nucleophilic attacks. Additionally, the intramolecular contacts can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with different reagents can yield a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, each with distinct structural features and potential antimicrobial activities . The reactivity of these compounds can be further explored to synthesize novel nitric oxide donor anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl, trifluoromethyl, and sulfonyl groups can significantly affect the compound's reactivity and physical properties. For instance, the introduction of a methoxy group and a methoxycarbonyl group in indenopyrazoles has been shown to enhance antiproliferative activity towards human cancer cells . The thermodynamic properties of these compounds can also be temperature-dependent, as indicated by the analysis of their absorption wavelength, energy, and oscillator's strength .

Scientific Research Applications

Synthesis of COX-2 Inhibitors

This compound is part of a broader class of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to block COX-2 both in vitro and in vivo. Through extensive structure-activity relationship (SAR) studies, potent and selective COX-2 inhibitors were identified, highlighting the role of such compounds in the development of therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Catalysis in Organic Synthesis

In another application, the compound's derivatives have been utilized as efficient and homogeneous catalysts for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water. This method offers advantages such as mild reaction conditions, high yields, and compliance with green chemistry protocols, demonstrating the compound's utility in facilitating organic synthesis processes (Khazaei et al., 2015).

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-14(18)11-2-4-13(5-3-11)22(19,20)16-8-9-17-12(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPAZFDTRXRKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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